Cas no 528599-50-0 (2,2'-1,3-Phenylenebis(4,5-dihydro-1H-pyrazole-5,3-diyl)bis-phenol)
2,2'-1,3-Phenylenebis(4,5-dihydro-1H-pyrazole-5,3-diyl)bis-phenol Chemical and Physical Properties
Names and Identifiers
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- PHENOL, 2,2'-[1,3-PHENYLENEBIS(4,5-DIHYDRO-1H-PYRAZOLE-5,3-DIYL)]BIS-
- 2,2''-[1,3-Phenylenebis(4,5-dihydro-1H-pyrazole-5,3-diyl)]bis-phenol
- Phenol, 2,2'-[1,3-phenylenebis(4,5-dihydro-1H-pyrazole-5,3-diyl)]bis- (9CI)
- 2-[5-[3-[3-(2-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-5-yl]phenyl]-4,5-dihydro-1H-pyrazol-3-yl]phenol
- 6-[(3E)-5-(3-{5-[(1Z)-6-oxocyclohexa-2,4-dien-1-ylidene]pyrazolidin-3-yl}phenyl)pyrazolidin-3-ylidene]cyclohexa-2,4-dien-1-one
- F9994-5354
- 2,2'-[1,3-Phenylenebis(4,5-dihydro-1H-pyrazole-5,3-diyl)]bis-phenol
- 528599-50-0
- AKOS032470286
- 2097939-73-4
- 2,2'-1,3-Phenylenebis(4,5-dihydro-1H-pyrazole-5,3-diyl)bis-phenol
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- Inchi: 1S/C24H22N4O2/c29-23-10-3-1-8-17(23)21-13-19(25-27-21)15-6-5-7-16(12-15)20-14-22(28-26-20)18-9-2-4-11-24(18)30/h1-12,19-20,25-26,29-30H,13-14H2
- InChI Key: SXOZPVDQMAVHII-UHFFFAOYSA-N
- SMILES: C1(C2NN=C(C3=CC=CC=C3O)C2)=CC=CC(C2NN=C(C3=CC=CC=C3O)C2)=C1
Computed Properties
- Exact Mass: 398.17427596Da
- Monoisotopic Mass: 398.17427596Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 4
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 30
- Rotatable Bond Count: 4
- Complexity: 612
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4
- Topological Polar Surface Area: 89.2Ų
2,2'-1,3-Phenylenebis(4,5-dihydro-1H-pyrazole-5,3-diyl)bis-phenol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | P319970-5mg |
2,2'-[1,3-Phenylenebis(4,5-dihydro-1H-pyrazole-5,3-diyl)]bis-phenol |
528599-50-0 | 5mg |
$69.00 | 2023-05-17 | ||
| TRC | P319970-10mg |
2,2'-[1,3-Phenylenebis(4,5-dihydro-1H-pyrazole-5,3-diyl)]bis-phenol |
528599-50-0 | 10mg |
$121.00 | 2023-05-17 | ||
| TRC | P319970-25mg |
2,2'-[1,3-Phenylenebis(4,5-dihydro-1H-pyrazole-5,3-diyl)]bis-phenol |
528599-50-0 | 25mg |
$287.00 | 2023-05-17 | ||
| TRC | P319970-50mg |
2,2'-[1,3-Phenylenebis(4,5-dihydro-1H-pyrazole-5,3-diyl)]bis-phenol |
528599-50-0 | 50mg |
$534.00 | 2023-05-17 | ||
| TRC | P319970-100mg |
2,2'-[1,3-Phenylenebis(4,5-dihydro-1H-pyrazole-5,3-diyl)]bis-phenol |
528599-50-0 | 100mg |
$ 1200.00 | 2023-09-06 |
2,2'-1,3-Phenylenebis(4,5-dihydro-1H-pyrazole-5,3-diyl)bis-phenol Related Literature
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Xue-Ying Wang,Ying Pei,Min Xie,Zi-He Jin,Ya-Shi Xiao,Yang Wang,Li-Na Zhang,Yan Li,Wei-Hua Huang Lab Chip, 2015,15, 1178-1187
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Yu-Nong Li,Liang-Nian He,Xian-Dong Lang,Xiao-Fang Liu,Shuai Zhang RSC Adv., 2014,4, 49995-50002
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Dhamodaran Manikandan,S. Amirthapandian,I. S. Zhidkov,A. I. Kukharenko,S. O. Cholakh,Ramaswamy Murugan Phys. Chem. Chem. Phys., 2018,20, 6500-6514
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4. An amorphous lanthanum–iridium solid solution with an open structure for efficient water splitting†Wei Sun,Chenglong Ma,Xinlong Tian,Jianjun Liao,Ji Yang,Chengjun Ge,Weiwei Huang J. Mater. Chem. A, 2020,8, 12518-12525
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Bidou Wang,Xifeng Chen Analyst, 2014,139, 5695-5699
Additional information on 2,2'-1,3-Phenylenebis(4,5-dihydro-1H-pyrazole-5,3-diyl)bis-phenol
Introduction to 2,2'-1,3-Phenylenebis(4,5-dihydro-1H-pyrazole-5,3-diyl)bis-phenol (CAS No. 528599-50-0)
The compound 2,2'-1,3-Phenylenebis(4,5-dihydro-1H-pyrazole-5,3-diyl)bis-phenol, identified by its CAS number 528599-50-0, represents a significant advancement in the field of pharmaceutical chemistry and medicinal biology. This molecule has garnered considerable attention due to its unique structural properties and potential applications in drug discovery and therapeutic development. The compound’s intricate framework, featuring a phenolic core linked by pyrazole units, positions it as a promising candidate for further investigation in various biochemical pathways.
At the heart of this compound’s appeal lies its molecular architecture. The presence of multiple phenol and pyrazole moieties contributes to its versatile reactivity and interaction capabilities with biological targets. Specifically, the 1,3-phenylenebis backbone provides a rigid scaffold that enhances stability while allowing for selective functionalization. This design principle is particularly relevant in the development of small-molecule inhibitors targeting enzymes involved in critical metabolic processes.
Recent research has highlighted the compound’s potential as a modulator of enzyme activity, particularly in contexts where precise control over biochemical pathways is essential. For instance, studies have suggested that derivatives of this structure may exhibit inhibitory effects on kinases and other enzymes implicated in inflammatory responses and cancer progression. The pyrazole ring system is known for its ability to engage with metal ions and small-molecule binding pockets, making it an attractive moiety for designing selective inhibitors.
The phenolic groups within the molecule further enhance its pharmacological profile by enabling hydrogen bonding interactions with biological targets. This feature is particularly valuable in drug design, as hydrogen bonds contribute significantly to the binding affinity and specificity of small molecules. Additionally, the compound’s solubility characteristics—moderately soluble in polar organic solvents—make it amenable to various formulation strategies for preclinical and clinical studies.
In the realm of medicinal chemistry, the synthesis of this compound exemplifies the growing trend toward rational drug design based on structural scaffolds that exhibit favorable pharmacokinetic properties. The CAS number 528599-50-0 serves as a unique identifier for this chemical entity, facilitating accurate documentation and communication among researchers. The compound’s synthesis involves multi-step organic reactions that highlight the intersection of traditional organic chemistry techniques with modern catalytic methods.
One notable aspect of this compound’s research is its potential application in addressing neurological disorders. Preliminary computational studies have suggested that analogs of 2,2'-1,3-Phenylenebis(4,5-dihydro-1H-pyrazole-5,3-diyl)bis-phenol may interact with receptors or ion channels involved in neurodegenerative conditions. These interactions could theoretically lead to novel therapeutic strategies aimed at mitigating symptoms or slowing disease progression. Such findings underscore the importance of exploring structurally diverse molecules in the quest for effective treatments.
The development of this compound also reflects broader trends in pharmaceutical innovation, where interdisciplinary approaches combining computational modeling, high-throughput screening, and synthetic chemistry are employed to accelerate drug discovery pipelines. The integration of machine learning algorithms into virtual screening processes has further enhanced the identification of promising candidates like this one for further experimental validation.
From a regulatory perspective, compounds such as 2,2'-1,3-Phenylenebis(4,5-dihydro-1H-pyrazole-5,3-diyl)bis-phenol must undergo rigorous testing to ensure safety and efficacy before entering clinical trials. Current advancements in analytical techniques have improved our ability to assess purity profiles and metabolic stability post-synthesis—a critical step before advancing into more complex biological evaluations.
The future directions for research on this molecule may include exploring its derivatives through structure-based drug design (SBDD) or fragment-based approaches (FBA). These methodologies leverage high-resolution structural information from biological targets to guide modifications that enhance potency while minimizing off-target effects—a key consideration in modern pharmacology.
In conclusion,2,2'-1,3-Phenylenebis(4,5-dihydro-1H-pyrazole-5,3-diyl)bis-phenol (CAS No. 528599-50-0) stands as a testament to the ingenuity of medicinal chemists in designing molecules with tailored properties for therapeutic applications. Its unique combination of structural features positions it as a valuable tool for both academic research and industrial development within pharmaceutical sciences—a field poised for continued innovation through interdisciplinary collaboration.
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